Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate

Asymmetric synthesis Chiral building block Enantiomeric purity

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate (CAS 675602-79-6) is a single-enantiomer (S-configuration) chiral carbamate building block featuring a pyrrolidine ring, a tertiary N-methyl carbamate, and a Cbz (benzyloxycarbonyl) protecting group. With molecular formula C₁₆H₂₄N₂O₂ and molecular weight 276.37 g/mol, this compound serves as a protected chiral 1,2-diamine equivalent in asymmetric synthesis and medicinal chemistry.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
Cat. No. B13639699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-14(12-18-10-6-7-11-18)17(2)16(19)20-13-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3
InChIKeySRLKSFOHRPUQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate – Chiral Carbamate Building Block Procurement Guide


Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate (CAS 675602-79-6) is a single-enantiomer (S-configuration) chiral carbamate building block featuring a pyrrolidine ring, a tertiary N-methyl carbamate, and a Cbz (benzyloxycarbonyl) protecting group [1]. With molecular formula C₁₆H₂₄N₂O₂ and molecular weight 276.37 g/mol, this compound serves as a protected chiral 1,2-diamine equivalent in asymmetric synthesis and medicinal chemistry . Its computed LogP is 2.6 and topological polar surface area is 32.8 Ų, indicating moderate lipophilicity and membrane permeability [1].

Why Generic Substitution of Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate Fails – The Chiral Carbamate Differentiation Problem


Superficially similar compounds within the C₁₆H₂₄N₂O₂ formula space, such as (R)-1-Benzyl-3-(Boc-amino)pyrrolidine (CAS 131878-23-4) and isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester (CAS 1353973-77-9), share identical molecular weight and elemental composition but cannot substitute for the target compound in stereochemically demanding synthetic sequences [1]. The target compound's defined (S)-configuration at the propan-2-yl carbon, combined with its unique tertiary N-methyl carbamate architecture attached directly to the pyrrolidine nitrogen via a methylene linker, creates a stereoelectronic environment distinct from both benzyl-pyrrolidine regioisomers and Boc-protected analogs. Interchanging these compounds without verification leads to divergent diastereomeric outcomes in downstream reactions, as demonstrated by the compound's specific computed stereochemical descriptors (defined atom stereocenter count = 1; undefined = 0) [1].

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate – Quantified Differential Evidence for Scientific Selection


Defined (S)-Enantiomeric Purity vs. Racemic or (R)-Enantiomer Forms

The target compound possesses one defined atom stereocenter at the (S)-propan-2-yl position with zero undefined stereocenters, as documented in PubChem computed stereochemical descriptors [1]. In contrast, the structurally closest racemic analog—benzyl N-(1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbamate (CAS 56487-30-0)—is explicitly sold as the DL-racemate with a molecular formula C₁₅H₂₀N₂O₃ and MW 276.33, distinct in both stereochemistry and oxidation state from the target compound . While no commercial vendor currently supplies the pure (R)-enantiomer of this specific carbamate, the (R)-enantiomer of a closely related scaffold, (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine (CAS 131878-23-4), is commercially available and demonstrates the potential for enantiomer-dependent biological activity differences .

Asymmetric synthesis Chiral building block Enantiomeric purity

Computed LogP and TPSA Differentiation from Regioisomeric C₁₆H₂₄N₂O₂ Analogs

The target compound exhibits a computed XLogP3-AA value of 2.6 and topological polar surface area (TPSA) of 32.8 Ų based on PubChem data [1]. A regioisomeric compound sharing the same molecular formula C₁₆H₂₄N₂O₂, isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester (CAS 1353973-77-9), features a different connectivity pattern with the carbamate nitrogen attached to the pyrrolidine ring via a methylene at the 3-position rather than the 1-position nitrogen . While experimental TPSA values are not published for the comparator, the distinct 2D connectivity results in different 3D conformer populations and potentially distinct physicochemical properties [1].

Physicochemical profiling LogP TPSA

Absence of 5-Lipoxygenase Inhibitory Activity – Negative Selectivity Evidence Against Off-Target Liability

In a ChEMBL-documented binding assay (CHEMBL620010), Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and showed no significant activity (NS) [1]. This negative result is derived from the study 'Structural requirements for the inhibition of 5-lipoxygenase by 15-hydroxyeicosa-5,8,11,13-tetraenoic acid analogues' published in the Journal of Medicinal Chemistry (1986, PMID: 3806609) [2]. In the same study, the most potent 15-HETE analogue inhibitors achieved significant inhibition, with certain 5,8-cis,cis-diene-containing analogues demonstrating 3- to 10-fold enhanced activity upon cyclization to δ-lactones [2]. The target compound's lack of activity at 100 µM provides a defined selectivity baseline: it does not engage the 5-lipoxygenase target at concentrations relevant to the assay window.

5-Lipoxygenase Off-target screening Enzyme inhibition

Hydrogen Bond Acceptor/Donor Profile vs. Boc-Protected Pyrrolidine Analogs

The target compound contains 0 hydrogen bond donors and 3 hydrogen bond acceptors (computed via Cactvs 3.4.8.18) [1]. In contrast, Boc-protected pyrrolidine analogs such as (R)-1-Benzyl-3-(Boc-amino)pyrrolidine (CAS 131878-23-4, same MF C₁₆H₂₄N₂O₂) contain a carbamate NH group that contributes one hydrogen bond donor . Additionally, the target compound features a tertiary N-methyl carbamate (no NH), whereas the Boc analog features a secondary carbamate (one NH). This difference in hydrogen bond donor count (0 vs. 1) alters both chromatographic behavior and intermolecular interaction potential. The Cbz protecting group of the target compound also provides orthogonal deprotection conditions (hydrogenolysis) compared to the acid-labile Boc group, enabling sequential deprotection strategies in complex synthetic sequences.

Hydrogen bonding Protecting group strategy Cbz vs. Boc

Commercially Documented Minimum Purity Specification and Vendor Availability

The target compound is commercially available with a documented minimum purity specification of 97% (HPLC) from multiple independent vendors, including MolDB (Cat. M307449, 97%, 1g at $655 USD) , ChemScene (Cat. CS-0170837, ≥97%, storage at 2-8°C sealed in dry conditions) , and AKSci (Cat. 1274AL, 97%) . Beyotime offers the compound at 97% purity (Cat. Y210585, 1g at ¥3,803) with a shelf life of 3 years at room temperature [1]. In comparison, the structurally similar but achiral benzyl methyl(2-(pyrrolidin-1-yl)ethyl)carbamate (CAS 886362-96-5) is available from ChemBlink but lacks the defined (S)-stereochemistry essential for asymmetric applications . The racemic DL-oxo analog (CAS 56487-30-0) is sold at ≥98% purity by MolCore but differs in both oxidation state (ketone) and stereochemistry (DL) from the target compound .

Purity specification Procurement Quality control

Rotatable Bond Count and Molecular Flexibility vs. Rigid Pyrrolidine Scaffolds

The target compound possesses 6 rotatable bonds as computed by Cactvs 3.4.8.18 in PubChem [1]. This is identical to the rotatable bond count of the regioisomeric analog isopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester (CAS 1353973-77-9, same MF C₁₆H₂₄N₂O₂, 6 rotatable bonds) . However, the target compound's rotatable bonds are distributed across the N–CH₂–pyrrolidine linker, the N–CH₃ group, and the benzyl ester, creating a distinct conformational flexibility profile compared to analogs where the carbamate is directly attached to the pyrrolidine ring (e.g., CAS 131878-23-4 with the Boc group at the pyrrolidine 3-position) . This difference in the spatial arrangement of rotatable bonds affects the compound's ability to adopt bioactive conformations in receptor binding pockets.

Molecular flexibility Conformational analysis Rotatable bonds

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate – Evidence-Backed Research and Industrial Application Scenarios


Asymmetric Synthesis of Chiral 1,2-Diamine Pharmacophores

The target compound's defined (S)-stereochemistry at the propan-2-yl position (1 defined stereocenter, 0 undefined stereocenters) [1] makes it the preferred Cbz-protected chiral building block for constructing enantiopure 1,2-diamine scaffolds. Following hydrogenolytic Cbz deprotection, the liberated tertiary N-methyl amine can be coupled to carboxylic acids, sulfonyl chlorides, or isocyanates to generate diverse pharmacophore libraries. Procurement of the target compound rather than the DL-racemate (CAS 56487-30-0) ensures that downstream products maintain enantiomeric integrity, avoiding the 50% loss of material and additional chiral separation costs associated with racemic starting materials.

Orthogonal Dual-Protection Strategies in Multi-Step Medicinal Chemistry Synthesis

With zero hydrogen bond donors and a Cbz protecting group removable by hydrogenolysis [1], this compound enables orthogonal protection strategies when used alongside acid-labile Boc-protected intermediates (e.g., CAS 131878-23-4, which contains one H-bond donor) . The absence of an acidic NH proton eliminates competing N-H insertion side reactions during palladium-catalyzed cross-couplings or base-mediated alkylations, a documented advantage over secondary carbamate analogs. This property is critical in synthetic routes exceeding five steps where protecting group compatibility determines overall yield.

Scaffold-Hopping Libraries Targeting CNS-Penetrant Chemical Space

The compound's computed LogP of 2.6 and TPSA of 32.8 Ų [1] place it within favorable CNS MPO (Multiparameter Optimization) bounds for blood-brain barrier penetration (typically TPSA < 90 Ų and LogP 1–5). For medicinal chemistry programs targeting neurological disorders, this compound serves as a conformationally flexible pyrrolidine-carbamate scaffold that can be elaborated into lead-like molecules. The documented absence of 5-lipoxygenase inhibitory activity at 100 µM [2] provides an initial selectivity filter, indicating reduced risk of confounding anti-inflammatory polypharmacology in CNS phenotypic screens.

Quality-Controlled Procurement for GLP/Non-GLP Preclinical Synthesis

Multi-vendor commercial availability at ≥97% purity (HPLC) with documented storage conditions (2-8°C, sealed dry) enables procurement for GLP-like synthetic campaigns without in-house repurification. The MDL number MFCD03426451 provides a unique identifier for inventory management and electronic lab notebook integration. Price points ranging from $655/g (MolDB) to ¥3,803/g (Beyotime) allow budget-conscious selection across different institutional procurement frameworks while maintaining consistent minimum purity specifications across suppliers.

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